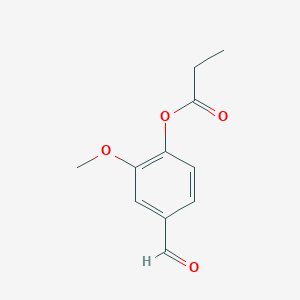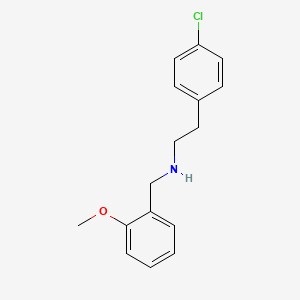
2,2',3,6'-四氯联苯
描述
Synthesis Analysis
PCBs were manufactured as commercial mixtures but were banned in the 1970s . There is a study that shows bacterial enrichment cultures developed with Baltimore Harbor sediments were found to reductively dechlorinate 2,2’,3,6’-Tetrachlorobiphenyl when incubated in a minimal estuarine medium containing short-chain fatty acids under anaerobic conditions .
Molecular Structure Analysis
The chemical formula of 2,2’,3,6’-Tetrachlorobiphenyl is C12H6Cl4 . The average molecular mass is 291.988 g/mol . The structure of the compound includes two benzene rings with chlorine atoms attached to them .
Chemical Reactions Analysis
2,2’,3,6’-Tetrachlorobiphenyl can undergo various reactions. For example, it can be dechlorinated under certain conditions . More research is needed to fully understand the range of chemical reactions this compound can undergo.
Physical And Chemical Properties Analysis
2,2’,3,6’-Tetrachlorobiphenyl is a solid compound . It appears as oily liquids or solids that are colorless to light yellow . The solubility of the compound is 0.000146 mg/mL at 25°C .
科学研究应用
Density Functional Theory Studies
密度泛函理论对多氯联苯(PCBs)如2,2',3,6'-四氯联苯的研究有助于理解它们的化学性质。这些研究提供了有关这类化合物的电离势、电子亲和力和优化结构的见解(Arulmozhiraja, Fujii, & Morita, 2002)。
膜相互作用研究
研究2,2',3,6'-四氯联苯与细胞膜的相互作用揭示了其生物影响。这些研究主要关注微生物细胞,揭示了暴露于这类化合物后膜流动性和细胞脂肪酸组成的变化(Kim, Lee, & Trevors, 2001)。
降解研究
对PCBs(包括2,2',3,6'-四氯联苯)降解过程的调查对于理解环境修复技术至关重要。涉及超临界水和碳酸钾的研究显示这些化合物转化为更少有害物质的过程(Akiyama, 2003)。
在2-氨基乙醇介质中与碱反应
研究四氯联苯在不同化学环境中的反应性对于理解它们在不同介质中的行为至关重要。研究探讨了这些化合物如何在2-氨基乙醇介质中与碱反应,形成各种衍生物(Gorbunova, Pervova, Saloutin, & Chupakhin, 2020)。
光催化去除研究
探索从环境基质中去除四氯联苯的方法至关重要。使用新型光催化处理系统的研究展示了有效消除这类污染物从污泥基质中的方法(Tunçal, Çifçi, & Uslu Orhan, 2015)。
细胞影响研究
研究四氯联苯对细胞功能的影响,如对人类白血病细胞的影响,有助于理解PCBs的生物效应。这类研究突出了细胞过程和基因表达的变化(Bezdecny, Roth, & Ganey, 2005)。
微生物降解研究
对PCBs的微生物降解研究,包括特定菌株在分解这些化合物中的作用,对于生物修复策略至关重要。这类研究展示了各种微生物菌株的降解能力(Adebusoye, Ilori, Picardal, & Amund, 2008)。
配体合成研究
探索使用多氯联苯合成具有独特性能的化合物的合成是材料科学中的一个研究领域。使用PCBs合成具有低配位磷中心材料的研究有助于这一领域(Shah, Concolino, Rheingold, & Protasiewicz, 2000)。
生化途径阐明
阐明涉及PCBs降解的生化途径,包括2,2',3,6'-四氯联苯,有助于理解它们的环境命运。关于特定代谢途径和产物的研究有助于理解PCBs的生态影响(Barriault, Lépine, Mohammadi, Milot, Leberre, & Sylvestre, 2004)。
毒性分析中的理论化学
应用理论化学分析PCBs的毒性,包括2,2',3,6'-四氯联苯,有助于预测它们的环境和健康影响。使用分子描述符和结构-毒性关系的研究提供了有关这些化合物毒性特性的见解(Eddy, 2020)。
安全和危害
作用机制
Target of Action
The primary target of 2,2’,3,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,2’,3,6’-Tetrachlorobiphenyl inhibits the basal and circadian expression of the core circadian component PER1 . It achieves this by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
The compound affects the biochemical pathways involving the enzymes: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the biodegradation pathway of polychlorinated biphenyls .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,6’-Tetrachlorobiphenyl. As a member of the PCBs, this compound exhibits high persistence and bioaccumulation, leading to long-term environmental presence . Its stability in harsh environmental conditions contributes to its long half-life .
属性
IUPAC Name |
1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLICQCTXWQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866046 | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41464-47-5 | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2',3,6-Tetrachlorobiphenyl (CB45) interact with enzymes in the body, and what are the downstream effects?
A1: CB45 is primarily metabolized by cytochrome P450 (CYP, P450) monooxygenases, specifically human CYP2B6 and rat CYP2B1. [] These enzymes can metabolize the separated atropisomers of CB45 into various products, including dechlorinated and hydroxylated metabolites. For example, human CYP2B6 is predicted to produce 4'-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite. [] Both human CYP2B6 and rat CYP2B1 can also produce di-OH- and dechlorinated OH-metabolites from CB45. [] These metabolic transformations are significant because hydroxylation and dechlorination can alter the toxicity of PCBs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















